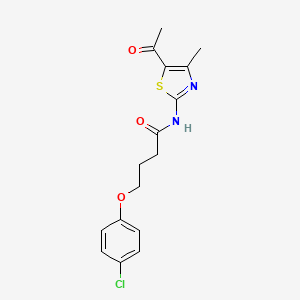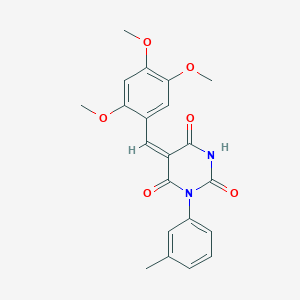![molecular formula C12H13Cl2NO3 B4648886 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B4648886.png)
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid
Übersicht
Beschreibung
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid, also known as DBCO-OPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The purpose of
Wirkmechanismus
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid acts as a crosslinker by forming a covalent bond between the amino group of the target molecule and the carbonyl group of this compound. This reaction is known as a "click chemistry" reaction, and it is highly specific, efficient, and fast. The covalent bond formed between this compound and the target molecule is stable and irreversible, making it an ideal tool for bioconjugation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic, and it does not interfere with the normal functioning of cells. This property makes this compound an ideal tool for labeling and imaging cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is its specificity and efficiency in bioconjugation. The "click chemistry" reaction is highly specific, and it does not require any special conditions or catalysts. This property makes this compound an ideal tool for labeling and imaging biomolecules. However, one of the limitations of this compound is its high cost compared to other crosslinkers. Additionally, the reaction between this compound and the target molecule requires a high concentration of this compound, which can lead to non-specific labeling if not carefully controlled.
Zukünftige Richtungen
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid has a wide range of potential applications in scientific research, including the development of new diagnostic tools, therapeutics, and imaging agents. Some of the future directions for this compound include:
1. Development of new bioconjugation strategies using this compound and other crosslinkers.
2. Investigation of the biological properties and physiological effects of this compound.
3. Development of new imaging agents using this compound and other fluorescent dyes.
4. Exploration of the potential of this compound in drug delivery and targeted therapy.
5. Investigation of the potential of this compound in the development of new vaccines and immunotherapies.
In conclusion, this compound is a unique chemical compound with significant potential in scientific research. The compound's specificity and efficiency in bioconjugation make it an ideal tool for labeling and imaging biomolecules. Further research is needed to explore the full potential of this compound in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid is widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in bioconjugation, a process that involves the covalent attachment of two molecules. This compound is used as a crosslinker to conjugate biomolecules such as proteins, peptides, and nucleic acids to other molecules such as fluorescent dyes, nanoparticles, and drugs. This process is essential in the development of new diagnostic tools, therapeutics, and imaging agents.
Eigenschaften
IUPAC Name |
5-[(3,4-dichlorophenyl)methylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c13-9-5-4-8(6-10(9)14)7-15-11(16)2-1-3-12(17)18/h4-6H,1-3,7H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIGYZKMVPZXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B4648803.png)


![4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4648814.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4648821.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4648828.png)
![N-(2-{[(2,4-dimethylphenoxy)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4648829.png)
![1-(2-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4648836.png)
![2,3-dimethyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648840.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4648849.png)


![1-(2-chloro-4-fluorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4648863.png)
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648884.png)
